(R)-3-(5-Fluoro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13527258
Molecular Formula: C13H19FN4O2
Molecular Weight: 282.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19FN4O2 |
|---|---|
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17)/t10-/m1/s1 |
| Standard InChI Key | WWORVPHFHDKDJV-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=C(C=N2)F |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F |
Introduction
Structural and Molecular Characteristics
The compound features a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-ylamino group and at the 1-position with a tert-butyl ester. Its molecular formula is C<sub>13</sub>H<sub>18</sub>FN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 299.32 g/mol. The stereochemistry at the 3-position is specified as R-configuration, which is critical for its potential biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>13</sub>H<sub>18</sub>FN<sub>4</sub>O<sub>2</sub> |
| Molecular Weight | 299.32 g/mol |
| Chiral Centers | 1 (3-position) |
| Fluorine Substituent | 5-Fluoro-pyrimidine |
| Functional Groups | Tert-butyl ester, secondary amine |
The tert-butyl ester enhances solubility in organic solvents, while the fluorine atom improves metabolic stability and binding affinity to biological targets .
Synthetic Routes and Methodologies
Although no direct synthesis of this compound is documented, analogous pathways for pyrrolidine derivatives provide a framework for its preparation. For example, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine involves Grignard reactions, acid-catalyzed dehydration, and chiral reduction . Adapting these steps:
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Formation of Pyrrolidine Intermediate:
Pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone carboxylate . -
Introduction of Fluoropyrimidine:
A nucleophilic substitution or coupling reaction introduces the 5-fluoro-pyrimidin-2-ylamino group. This step may require palladium catalysis or Mitsunobu conditions to achieve stereochemical control . -
Chiral Resolution:
Chiral acids (e.g., D-mandelic acid) and borane complexes enable enantioselective reduction to obtain the R-configuration .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Carbamate Formation | Di-tert-butyl carbonate, base |
| 2 | Amine Coupling | 5-Fluoro-2-aminopyrimidine, Pd catalyst |
| 3 | Chiral Reduction | D-Mandelic acid, ammonia borane |
Physicochemical Properties
While experimental data for the amino variant is scarce, the sulfanyl analog (PubChem CID: 71302744) offers comparative insights :
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Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide.
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the tert-butyl ester.
-
Spectroscopic Data:
| Target | Potential Mechanism | Structural Basis |
|---|---|---|
| Tyrosine Kinases | ATP-binding site competition | Pyrimidine mimics adenine |
| Viral Polymerases | Chain termination | Fluorine enhances electronegativity |
Applications in Drug Development
As a chiral building block, this compound could serve:
-
Protease Inhibitors: The pyrrolidine scaffold is prevalent in HIV-1 protease inhibitors (e.g., Atazanavir) .
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Anticancer Agents: Fluoropyrimidines like 5-fluorouracil are frontline chemotherapeutics; this compound may enhance tumor selectivity .
Analytical Characterization
Robust analytical methods are essential for quality control:
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